molecular formula C10H10N2O2 B092333 2-Ethylquinoxaline 1,4-dioxide CAS No. 16007-75-3

2-Ethylquinoxaline 1,4-dioxide

Cat. No. B092333
CAS RN: 16007-75-3
M. Wt: 190.2 g/mol
InChI Key: WOSBROCEKUGOHI-UHFFFAOYSA-N
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Description

2-Ethylquinoxaline 1,4-dioxide (EQOD) is a heterocyclic organic compound with a molecular formula of C10H8N2O2. It has been widely studied due to its diverse range of applications in the field of chemistry and biochemistry. EQOD is a versatile compound that has been used as a catalyst, a precursor for the synthesis of various organic compounds, and as a probe for the study of biological systems.

Mechanism of Action

2-Ethylquinoxaline 1,4-dioxide's mechanism of action is not fully understood. However, it is believed that 2-Ethylquinoxaline 1,4-dioxide acts as a radical initiator in the presence of hydrogen peroxide. This results in the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical and physiological effects:
2-Ethylquinoxaline 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-Ethylquinoxaline 1,4-dioxide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Ethylquinoxaline 1,4-dioxide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions and has a long shelf life. However, 2-Ethylquinoxaline 1,4-dioxide can be toxic and must be handled with care. It may also react with other chemicals in the lab, leading to unexpected results.

Future Directions

There are several future directions for research on 2-Ethylquinoxaline 1,4-dioxide. One area of interest is the development of new synthesis methods for 2-Ethylquinoxaline 1,4-dioxide and related compounds. Another area of interest is the use of 2-Ethylquinoxaline 1,4-dioxide as a probe for the study of biological systems, including the development of new fluorescent probes for the detection of DNA and RNA. Additionally, 2-Ethylquinoxaline 1,4-dioxide may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

2-Ethylquinoxaline 1,4-dioxide can be synthesized using a variety of methods, including the oxidation of 2-ethylquinoxaline with hydrogen peroxide or potassium permanganate. Other methods include the oxidation of 2-ethylquinoxaline with nitric acid or the reaction of 2-ethylquinoxaline with N-bromosuccinimide.

Scientific Research Applications

2-Ethylquinoxaline 1,4-dioxide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a probe for the study of protein-ligand interactions. 2-Ethylquinoxaline 1,4-dioxide has also been used as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.

properties

CAS RN

16007-75-3

Product Name

2-Ethylquinoxaline 1,4-dioxide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3

InChI Key

WOSBROCEKUGOHI-UHFFFAOYSA-N

SMILES

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-]

Canonical SMILES

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-]

synonyms

2-Ethylquinoxaline 1,4-dioxide

Origin of Product

United States

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